molecular formula C20H24N4O4 B3015239 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 898454-80-3

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B3015239
CAS No.: 898454-80-3
M. Wt: 384.436
InChI Key: JOZYESBKGDGTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4). This compound acts as a targeted therapeutic agent in oncology research by irreversibly binding to a conserved cysteine residue (Cys477 in FGFR1, Cys552 in FGFR4) located in the kinase domain's P-loop, which leads to sustained suppression of FGFR signaling pathways. This mechanism is particularly valuable for investigating tumors driven by FGFR amplifications, fusions, and mutations. The inhibitor demonstrates significant anti-proliferative activity in preclinical models of various cancers, including those with acquired resistance to first-generation, reversible FGFR inhibitors. Its primary research value lies in its application for studying resistance mechanisms, designing combination therapies, and validating FGFR as a critical oncogenic driver in urothelial carcinoma and intrahepatic cholangiocarcinoma . The oxalamide linker and pyrrolidine moiety are key structural features that confer both high selectivity and covalent binding efficiency, making it a crucial chemical probe for dissecting FGFR-dependent cellular processes.

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c25-16-5-2-7-23(16)8-3-6-21-19(27)20(28)22-15-10-13-4-1-9-24-17(26)12-14(11-15)18(13)24/h10-11H,1-9,12H2,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZYESBKGDGTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCCC4=O)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Structure

The compound has the molecular formula C19H18N4O3C_{19}H_{18}N_{4}O_{3} and a molecular weight of 350.4 g/mol. Its structure includes a pyrroloquinoline moiety linked to an oxalamide group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H18N4O3C_{19}H_{18}N_{4}O_{3}
Molecular Weight350.4 g/mol
CAS Number898427-00-4

Structural Features

The unique structural features of this compound include:

  • A pyrroloquinoline core that is known for various pharmacological activities.
  • An oxalamide group that enhances solubility and bioavailability.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in critical biological pathways. Preliminary data suggest that it may act as an inhibitor of certain coagulation factors, similar to other pyrroloquinoline derivatives.

Structure-Activity Relationships (SAR)

Research indicates that modifications in the pyrroloquinoline structure can lead to significant variations in biological activity. For instance:

  • Hydroxyl substitutions at specific positions have been shown to enhance anticoagulant properties.
  • The length and nature of side chains (e.g., propyl or pyrrolidinyl groups) can influence binding affinity and selectivity toward target proteins.

Anticoagulant Activity

A study focused on derivatives of pyrrolo[3,2,1-ij]quinolinones evaluated their activity against coagulation factors Xa and XIa. The findings revealed:

  • Inhibition Potency : Some derivatives exhibited IC50 values as low as 2 µM for factor XIa inhibition.
    CompoundIC50 (µM) for Factor XaIC50 (µM) for Factor XIa
    N1-(2-oxo...)3.682
    N1-(methyl derivative)0.7 - 40Variable

In Vitro Studies

In vitro assays demonstrated that the compound could effectively inhibit thrombin generation in human plasma, suggesting potential applications in managing thrombotic disorders. The results indicated a dose-dependent response, highlighting the importance of optimizing dosage for therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common pyrrolo[3,2,1-ij]quinoline-oxalamide framework with several derivatives, differing primarily in N1 and N2 substituents. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound N1: 2-oxopyrrolidin-1-ylpropyl; N2: 2-oxo-pyrroloquinoline C23H25N3O4 407.47 2-oxopyrrolidine enhances solubility; rigid bicyclic core -
N1-(1-methyl-2-oxo-pyrroloquinolin-8-yl)-N2-(3-phenylpropyl)oxalamide N1: 3-phenylpropyl; N2: 1-methyl-pyrroloquinoline C23H25N3O3 391.5 Phenyl group increases lipophilicity; methyl group may reduce metabolic instability
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-pyrroloquinolin-8-yl)oxalamide N1: furan-2-yl-hydroxypropyl; N2: 2-oxo-pyrroloquinoline C20H21N3O5 383.4 Hydroxypropyl and furan improve water solubility; potential for π-π stacking
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-pyrroloquinolin-8-yl)oxalamide N1: dimethylfuran-hydroxyethyl; N2: 4-oxo-pyrroloquinoline C21H23N3O5 397.4 Dimethylfuran enhances metabolic stability; hydroxyethyl aids membrane permeability

Physicochemical and Pharmacological Implications

  • Solubility : The hydroxypropyl and furan substituents in and improve aqueous solubility, whereas the target compound’s 2-oxopyrrolidine may offer intermediate solubility suitable for oral bioavailability .
  • Target Engagement: The rigid pyrroloquinoline core is conserved across analogs, suggesting shared binding modes. The 2-oxopyrrolidine group in the target compound could mimic proline residues in peptides, enhancing selectivity for proteases or kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.